2,2'-(2,5-Dioxopiperazine-1,4-diyl)dibenzonitrile
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Overview
Description
2,2’-(2,5-Dioxopiperazine-1,4-diyl)dibenzonitrile is a chemical compound with the molecular formula C18H12N4O2 and a molecular weight of 316.31 g/mol . This compound is known for its unique structure, which includes a piperazine ring with two benzene rings and nitrile groups attached. It is often used in scientific research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5-Dioxopiperazine-1,4-diyl)dibenzonitrile typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and catalysts like palladium or copper salts to facilitate the cyclization and nitrile formation.
Industrial Production Methods
In industrial settings, the production of 2,2’-(2,5-Dioxopiperazine-1,4-diyl)dibenzonitrile is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems to control temperature, pressure, and reaction time, ensuring the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2’-(2,5-Dioxopiperazine-1,4-diyl)dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines with reduced nitrile groups.
Substitution: Substituted benzene derivatives with various functional groups attached.
Scientific Research Applications
2,2’-(2,5-Dioxopiperazine-1,4-diyl)dibenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-(2,5-Dioxopiperazine-1,4-diyl)dibenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring and nitrile groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity . The pathways involved often include signal transduction and metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2,2’-(3,6-Dioxopiperazine-2,5-diyl)diacetamide: Similar structure but with acetamide groups instead of nitrile groups.
4,4’-(2,5-Dioxopiperazine-1,4-diyl)dibenzonitrile: A closely related compound with slight variations in the molecular structure.
Uniqueness
2,2’-(2,5-Dioxopiperazine-1,4-diyl)dibenzonitrile is unique due to its specific combination of a piperazine ring with benzene rings and nitrile groups. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
116473-73-5 |
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Molecular Formula |
C18H12N4O2 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-[4-(2-cyanophenyl)-2,5-dioxopiperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C18H12N4O2/c19-9-13-5-1-3-7-15(13)21-11-18(24)22(12-17(21)23)16-8-4-2-6-14(16)10-20/h1-8H,11-12H2 |
InChI Key |
HGMQHBSNRVPSMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(CC(=O)N1C2=CC=CC=C2C#N)C3=CC=CC=C3C#N |
Origin of Product |
United States |
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